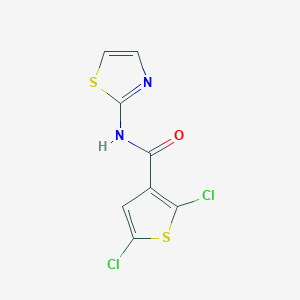

2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide” is a compound that contains a thiazole moiety . Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . It is an important scaffold in the world of chemistry due to its aromatic ring properties . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, have been studied for their potential as antimicrobial agents. The thiazole ring is a common motif in many biologically active compounds, and modifications to this core structure can lead to significant antimicrobial properties . The presence of the dichloro-thiophene moiety may enhance these properties, making it a candidate for developing new antimicrobial drugs.

Antifungal Applications

The compound has shown promise in antifungal applications. Researchers have synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles and screened them for their antifungal activities . These studies suggest that the compound could be used in the development of new antifungal agents, particularly against strains resistant to existing medications.

Anti-Inflammatory Properties

Thiazole derivatives are known to exhibit anti-inflammatory activities. The specific structure of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide may contribute to its potential as an anti-inflammatory agent. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .

Antitumor and Cytotoxic Drug Development

The thiazole ring is present in several antitumor and cytotoxic drugs. The unique structure of this compound, with its dichloro-thiophene and thiazole components, could be explored for its antitumor properties. Research into similar compounds has shown that they can act as effective cytotoxic agents, which could lead to new cancer therapies .

Analgesic Effects

Compounds with a thiazole core have been associated with significant analgesic activities. The 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide could be investigated for its potential to relieve pain, which would be beneficial in the management of acute and chronic pain conditions .

Neuroprotective Applications

Thiazole derivatives have been found to have neuroprotective effects. Given the structural complexity of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, it could be a candidate for the development of neuroprotective drugs, which could be crucial in treating neurodegenerative diseases .

Direcciones Futuras

Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the synthesis, characterization, and biological activity studies of “2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide” and its derivatives. Further studies could also explore its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

Target of Action

The compound 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide belongs to the group of thiazole derivatives . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its target. Some thiazole derivatives act as inhibitors, blocking the activity of their target, while others may act as agonists or antagonists, modulating the activity of their target

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the specific biochemical pathways it affects. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .

Propiedades

IUPAC Name |

2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS2/c9-5-3-4(6(10)15-5)7(13)12-8-11-1-2-14-8/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKDYYOEFPGHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)